molecular formula C15H24ClFN2 B1396459 {1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride CAS No. 1332530-15-0

{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride

Cat. No. B1396459
M. Wt: 286.81 g/mol
InChI Key: DYRMRBCBYQHDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The final optimized process involved the use of 1 mol% enzyme ATA-3, 1g/L PLP, 0.2M borate at pH 10.5, 1M i PrNH 2, 20 vol DMSO, 45°C, 24hrs, which gave a 66% yield in 15:1 dr (syn) in 96% ee .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using DFT calculations at the B3LYP/6-311G (2 d, p) level of theory . This level of theory allows for accurate predictions of geometrical parameters, MEP, and FMO analyses.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . One notable reaction is the continuous dosing of the amine and removal of acetone via a nitrogen sweep to avoid reversibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular formula of a similar compound, 1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone, is C14H18FNO, with a molecular weight of 235.30 .

Safety And Hazards

The compound 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone, which is structurally similar to the compound , is classified as an irritant .

properties

IUPAC Name

1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2.ClH/c1-11-5-4-8-18(10-11)15-7-6-13(9-14(15)16)12(2)17-3;/h6-7,9,11-12,17H,4-5,8,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRMRBCBYQHDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C(C)NC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride
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{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride
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{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride

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